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molecular formula C8H11ClN2O2S2 B2591113 1-[(5-Chlorothien-2-yl)sulfonyl]piperazine CAS No. 750607-94-4

1-[(5-Chlorothien-2-yl)sulfonyl]piperazine

Cat. No. B2591113
M. Wt: 266.76
InChI Key: RBKLPYOXLAWRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377948B2

Procedure details

Method B (14, 20, 23, 32). 2-[4-(5-Chloro-thiophene-2-sulfonyl)-piperazin-1-yl]-6,7-dimethoxy-quinazolin-4-ylamine (14): To a solution of piperazine (0.517 g, 6.0 mmol) and 5-chloro-thiophene-2-sulfonyl chloride (0.436 g, 2.0 mmol) in methanol (10 mL), the mixture was stirred at room temperature for 1 h. The solvent was evaporated, and the residue was purified with silica gel chromatography to obtain 1-(5-chloro-thiophene-2-sulfonyl)-piperazine. The intermediate (0.266 g, 1.0 mmol) and 4-amino-2-chloro-6,7-dimethoxy-quinazoline (0.251 g, 1.0 mmol) in 1-butanol (5 mL) were stirred under reflux overnight, and cooled to 80° C. The collected solid product was washed with ethyl acetate (2×10 mL), stirred in methanol (30 mL) under reflux for 1 h, filtered, washed with methanol (2×10 ml) to yield compound 14. 1HNMR (DMSO-d6) δ 3.06-3.08 (m, 4H), 3.80 (s, 3H), 3.84 (s, 3H), 3.94 (s, 4H), 7.36 (s, 1H), 7.37 (s, 1H), 7.59 (s, 1H), 7.60 (s, 1H). HRMS (M+H)+ calcd for C18H21ClN5O4S2 470.0718, found 470.0740. Anal. (C18H20ClN5O4S2.HCl) C, H, N.
Name
2-[4-(5-Chloro-thiophene-2-sulfonyl)-piperazin-1-yl]-6,7-dimethoxy-quinazolin-4-ylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.517 g
Type
reactant
Reaction Step One
Quantity
0.436 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([S:7]([N:10]2[CH2:15][CH2:14][N:13](C3N=C(N)C4C(=CC(OC)=C(OC)C=4)N=3)[CH2:12][CH2:11]2)(=[O:9])=[O:8])=[CH:4][CH:3]=1.N1CCNCC1.ClC1SC(S(Cl)(=O)=O)=CC=1>CO>[Cl:1][C:2]1[S:6][C:5]([S:7]([N:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)(=[O:8])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
2-[4-(5-Chloro-thiophene-2-sulfonyl)-piperazin-1-yl]-6,7-dimethoxy-quinazolin-4-ylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(S1)S(=O)(=O)N1CCN(CC1)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC
Name
Quantity
0.517 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
0.436 g
Type
reactant
Smiles
ClC1=CC=C(S1)S(=O)(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(S1)S(=O)(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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